2-(Pyrazin-2-yl)malonaldehyde

描述

The exact mass of the compound 2-(Pyrazin-2-yl)malonaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyrazin-2-yl)malonaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrazin-2-yl)malonaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

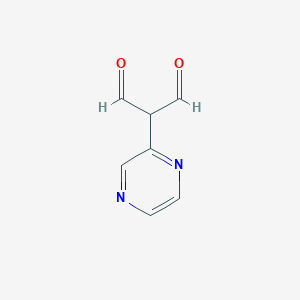

Structure

3D Structure

属性

IUPAC Name |

2-pyrazin-2-ylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-6(5-11)7-3-8-1-2-9-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZSRARKHGBIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371932 | |

| Record name | (Pyrazin-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13481-00-0 | |

| Record name | (Pyrazin-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrazin-2-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-(Pyrazin-2-yl)malonaldehyde (CAS Number: 13481-00-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrazin-2-yl)malonaldehyde, with CAS number 13481-00-0, is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including roles as anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of 2-(Pyrazin-2-yl)malonaldehyde, including its chemical properties, a proposed synthetic route, and a summary of the known biological activities of related pyrazine compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates general methodologies and theoretical data to provide a foundational understanding for researchers.

Chemical and Physical Properties

2-(Pyrazin-2-yl)malonaldehyde is an organic molecule with the chemical formula C₇H₆N₂O₂. Its structure consists of a pyrazine ring substituted with a malonaldehyde group. The presence of the pyrazine nitrogen atoms and the reactive dialdehyde functionality suggests its potential as a versatile building block in organic synthesis and as a biologically active molecule.

Table 1: Physicochemical Properties of 2-(Pyrazin-2-yl)malonaldehyde

| Property | Value | Source |

| CAS Number | 13481-00-0 | - |

| Molecular Formula | C₇H₆N₂O₂ | - |

| Molecular Weight | 150.13 g/mol | - |

| IUPAC Name | 2-(1H-pyrazin-2-ylidene)propanedial | - |

| Synonyms | 2-(Pyrazin-2-yl)propanedial, Pyrazinyl-2-malondialdehyde | - |

| Predicted XlogP | -1.1 | PubChem[1] |

| Monoisotopic Mass | 150.042927 g/mol | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The proposed synthesis of 2-(Pyrazin-2-yl)malonaldehyde from 2-methylpyrazine is depicted below. This pathway involves the formation of the Vilsmeier reagent, followed by electrophilic substitution on the pyrazine ring.

Caption: Proposed synthesis of 2-(Pyrazin-2-yl)malonaldehyde via the Vilsmeier-Haack reaction.

General Experimental Protocol for Vilsmeier-Haack Reaction

The following is a general procedure that could be adapted for the synthesis of 2-(Pyrazin-2-yl)malonaldehyde. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with constant stirring. The reaction is typically exothermic and should be controlled to maintain a low temperature. The mixture is stirred for a specified time to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 2-Methylpyrazine: A solution of 2-methylpyrazine in a suitable solvent (e.g., DMF or a chlorinated solvent) is added dropwise to the freshly prepared Vilsmeier reagent at a controlled temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt.

-

Purification: The crude product is extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The final product is purified by column chromatography or recrystallization.

Spectroscopic Data

Experimental spectroscopic data for 2-(Pyrazin-2-yl)malonaldehyde is not currently available in public databases. However, predicted mass spectrometry data can provide valuable information for its identification.

Table 2: Predicted Mass Spectrometry Data for 2-(Pyrazin-2-yl)malonaldehyde

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 151.05020 | 127.5 |

| [M+Na]⁺ | 173.03214 | 136.1 |

| [M-H]⁻ | 149.03564 | 128.5 |

| [M+NH₄]⁺ | 168.07674 | 145.8 |

| [M+K]⁺ | 189.00608 | 134.8 |

| Data sourced from PubChem.[1] |

Biological Activity and Potential Signaling Pathways

While specific biological activity for 2-(Pyrazin-2-yl)malonaldehyde has not been reported, the pyrazine scaffold is a key component in numerous biologically active compounds. Research on pyrazine derivatives has revealed a broad spectrum of pharmacological activities.

Table 3: Reported Biological Activities of Pyrazine Derivatives

| Biological Activity | Description |

| Anticancer | Pyrazine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. |

| Antiviral | Certain pyrazine-containing nucleoside analogs exhibit antiviral properties. |

| Anti-inflammatory | Some pyrazine compounds have demonstrated anti-inflammatory effects by modulating inflammatory pathways. |

| Enzyme Inhibition | Pyrazine derivatives have been identified as inhibitors of various enzymes, including kinases and phosphodiesterases. |

The malonaldehyde moiety is a known product of lipid peroxidation and can react with DNA and proteins, suggesting that 2-(Pyrazin-2-yl)malonaldehyde could potentially interact with biological macromolecules. However, experimental evidence for such interactions is currently lacking.

Generalized Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening a novel compound like 2-(Pyrazin-2-yl)malonaldehyde for biological activity.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

2-(Pyrazin-2-yl)malonaldehyde is a pyrazine derivative with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this compound is scarce, its structural features suggest it could be a valuable synthon and may possess interesting biological properties, in line with other members of the pyrazine family. The proposed synthesis via the Vilsmeier-Haack reaction provides a starting point for its preparation. Further research is warranted to fully elucidate the chemical reactivity, spectroscopic properties, and biological activity of this compound. This technical guide serves as a foundational resource to stimulate and guide future investigations into 2-(Pyrazin-2-yl)malonaldehyde.

References

An In-depth Technical Guide to 2-(Pyrazin-2-yl)malonaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrazin-2-yl)malonaldehyde is a heterocyclic dicarbonyl compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrazine ring linked to a malonaldehyde moiety, renders it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly those with potential therapeutic applications. The pyrazine scaffold is a key component in numerous FDA-approved drugs, highlighting the importance of pyrazine-containing building blocks in drug discovery.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Pyrazin-2-yl)malonaldehyde, detailed experimental protocols, and its applications in research and development.

Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₆N₂O₂ | PubChem |

| Molecular Weight | 150.14 g/mol | PubChem |

| CAS Number | 13481-00-0 | Vendor Data |

| Appearance | Likely a solid | Inferred from related malonaldehydes |

| Melting Point | Not available (Est. >100 °C) | Based on related heterocyclic aldehydes |

| Boiling Point | Not available | Likely decomposes upon heating |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), moderately soluble in alcohols, and sparingly soluble in water. | Inferred from pyrazine and malonaldehyde solubility.[3][4] |

| Storage Conditions | 2-8°C, sealed, dry | Vendor Data |

Table 2: Computed and Spectral Data

| Property | Value | Source/Notes |

| Predicted XlogP | -0.9 | PubChem |

| ¹H NMR (Predicted) | Aldehydic protons (CHO): ~9.5-10.5 ppm (s, 2H), Pyrazine protons: ~8.5-9.0 ppm (m, 3H) | Based on spectral data of pyrazine and aldehyde derivatives.[5][6][7] |

| ¹³C NMR (Predicted) | Carbonyl carbons (C=O): ~190-200 ppm, Pyrazine carbons: ~140-160 ppm | Based on spectral data of pyrazine derivatives.[5][7] |

| IR (Predicted) | C=O stretch: ~1680-1700 cm⁻¹, C-H (aldehyde): ~2720, 2820 cm⁻¹, Aromatic C=N and C=C stretch: ~1400-1600 cm⁻¹ | Based on IR spectra of pyrazine and aldehyde compounds.[8][9][10] |

| MS (EI, Predicted) | Molecular ion (M⁺) at m/z 150. Key fragments from loss of CO, HCN. | Based on mass spectra of pyrazine derivatives.[11][12][13] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(Pyrazin-2-yl)malonaldehyde is not widely published, a plausible synthetic route involves the Vilsmeier-Haack formylation of a suitable pyrazine precursor. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.[14][15][16][17][18]

Proposed Synthetic Pathway

A potential synthetic approach could start from 2-methylpyrazine. The methyl group can be activated for subsequent functionalization to introduce the malonaldehyde moiety. A more direct, albeit potentially challenging, route would be the direct diformylation of an activated pyrazine derivative.

A generalized experimental protocol based on the Vilsmeier-Haack reaction is provided below. This should be considered a template and may require optimization for the specific substrate.

General Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

2-Substituted Pyrazine (e.g., 2-acetylpyrazine or a derivative amenable to formylation)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., 1,2-dichloroethane)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool DMF in an ice bath. Slowly add POCl₃ dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve the pyrazine starting material in a suitable solvent and add it to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will need to be optimized (e.g., 60-80 °C for several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7.

-

Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Stability

The chemical reactivity of 2-(Pyrazin-2-yl)malonaldehyde is dictated by its two key functional components: the pyrazine ring and the malonaldehyde group.

-

Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[19] This makes it susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms. The ring is generally stable to oxidation but can be reduced under certain conditions.

-

Malonaldehyde Moiety: Malonaldehyde and its derivatives are highly reactive compounds.[20][21][22][23][24] The two aldehyde groups are prone to react with a variety of nucleophiles, including amines, thiols, and active methylene compounds. This reactivity is the basis for its utility in the synthesis of various heterocyclic systems. In aqueous solutions, malonaldehyde can exist in equilibrium with its enol form, which can influence its reactivity.[22]

Stability: The compound should be stored in a cool, dry place, away from light and moisture to prevent degradation. Aldehydes, in general, can be susceptible to oxidation to carboxylic acids. The presence of the electron-withdrawing pyrazine ring may influence the stability of the aldehyde groups.

Applications in Drug Discovery and Development

The primary value of 2-(Pyrazin-2-yl)malonaldehyde lies in its role as a versatile building block for the synthesis of novel heterocyclic compounds with potential biological activity.[1][2][25][26] The pyrazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in a range of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[19][26]

The malonaldehyde functionality allows for the construction of various five- and six-membered heterocyclic rings through condensation reactions. For instance, reaction with hydrazines can yield pyrazoles, reaction with hydroxylamine can lead to isoxazoles, and condensation with active methylene compounds can be used to construct substituted pyridines and other complex systems.

Conclusion

2-(Pyrazin-2-yl)malonaldehyde is a valuable and reactive intermediate for the synthesis of novel heterocyclic compounds. While detailed experimental data on the compound itself is sparse, its structural components and the well-documented chemistry of pyrazines and malonaldehydes provide a strong foundation for its use in research and drug development. This guide has summarized the available information and provided a framework for its synthesis and application, serving as a useful resource for scientists in the field. Further research into the experimental characterization and synthetic optimization of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. biosynce.com [biosynce.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Pyrazine [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Pyrazine [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 16. arkat-usa.org [arkat-usa.org]

- 17. mdpi.com [mdpi.com]

- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Malondialdehyde, a lipid-derived aldehyde alters the reactivity of Cys34 and the esterase activity of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

"2-(Pyrazin-2-yl)malonaldehyde" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 2-(Pyrazin-2-yl)malonaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document presents a plausible synthetic route via the Vilsmeier-Haack reaction of 2-methylpyrazine, including a detailed hypothetical experimental protocol. Furthermore, predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented based on the analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel pyrazine derivatives for potential applications in medicinal chemistry and drug development.

Molecular Structure and Formula

2-(Pyrazin-2-yl)malonaldehyde is a heterocyclic organic compound. The molecule consists of a pyrazine ring substituted at the 2-position with a malonaldehyde group.

Molecular Formula: C₇H₆N₂O₂[1]

Structure:

Canonical SMILES: C1=CN=C(C=N1)C(C=O)C=O[1]

InChI: InChI=1S/C7H6N2O2/c10-4-6(5-11)7-3-8-1-2-9-7/h1-6H[1]

InChIKey: JMZSRARKHGBIFL-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(Pyrazin-2-yl)malonaldehyde. It is important to note that much of this data is predicted due to the absence of extensive experimental characterization in the public domain.

| Property | Value | Source |

| Molecular Weight | 150.13 g/mol | PubChem |

| Monoisotopic Mass | 150.042927 g/mol | PubChem |

| CAS Number | 13481-00-0 | Guidechem |

| Appearance | Yellow granular powder (predicted) | Guidechem |

| pKa (predicted) | -1.16 ± 0.10 | Guidechem |

| XLogP3 (predicted) | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Proposed Synthesis: Vilsmeier-Haack Reaction

A chemically sound and plausible method for the synthesis of 2-(Pyrazin-2-yl)malonaldehyde is the Vilsmeier-Haack formylation of 2-methylpyrazine. This reaction introduces a formyl group to an activated methyl group adjacent to the pyrazine ring.

Reaction Principle

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a potent electrophile that reacts with electron-rich substrates. In this proposed synthesis, the methyl group of 2-methylpyrazine acts as the nucleophile. A subsequent hydrolysis step yields the desired dialdehyde.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Methylpyrazine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE). Subsequently, add 2-methylpyrazine (1 equivalent) portion-wise while stirring. Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture until the Vilsmeier reagent is completely hydrolyzed. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(Pyrazin-2-yl)malonaldehyde.

Mandatory Visualization

Caption: Proposed synthetic workflow for 2-(Pyrazin-2-yl)malonaldehyde.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Pyrazin-2-yl)malonaldehyde. These predictions are based on the known spectral properties of pyrazine derivatives and malonaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Pyrazine-H | 8.5 - 8.7 | m | - | 2H, Pyrazine ring protons |

| Pyrazine-H | 8.7 - 8.9 | s | - | 1H, Pyrazine ring proton |

| Aldehyde-H | 9.5 - 9.8 | s | - | 2H, Aldehydic protons |

| Methine-H | 4.5 - 5.0 | t | ~7-8 | 1H, Methine proton |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Pyrazine-C | 140 - 145 | Pyrazine ring carbons |

| Pyrazine-C | 145 - 150 | Pyrazine ring carbons |

| Pyrazine-C (substituted) | 150 - 155 | Pyrazine ring carbon attached to malonaldehyde |

| Methine-C | 50 - 60 | Methine carbon |

| Aldehyde-C | 190 - 195 | Aldehydic carbons |

Infrared (IR) Spectroscopy

| IR Absorption (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (aromatic) | 3050 - 3150 | Pyrazine C-H |

| C=O stretch (aldehyde) | 1680 - 1710 | Aldehyde C=O |

| C=N stretch (aromatic) | 1580 - 1620 | Pyrazine C=N |

| C=C stretch (aromatic) | 1400 - 1500 | Pyrazine C=C |

Mass Spectrometry (MS)

| Mass Spectrometry (Predicted) | m/z | Assignment |

| Molecular Ion (M⁺) | 150.04 | [C₇H₆N₂O₂]⁺ |

| Fragment | 122 | [M - CO]⁺ |

| Fragment | 94 | [M - 2CO]⁺ |

| Fragment | 80 | [Pyrazine]⁺ |

Conclusion

2-(Pyrazin-2-yl)malonaldehyde represents an interesting, yet underexplored, heterocyclic compound. This technical guide provides a foundational understanding of its structure and properties, and importantly, outlines a practical synthetic approach. The detailed hypothetical protocol for the Vilsmeier-Haack reaction and the predicted spectroscopic data offer a solid starting point for researchers aiming to synthesize and characterize this molecule. Further experimental validation of these predictions is necessary and could pave the way for the exploration of this compound and its derivatives in various scientific disciplines, particularly in the realm of drug discovery and development.

References

A Technical Guide to the Proposed Synthesis and Characterization of 2-(Pyrazin-2-yl)malonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthesis and predicted characterization of "2-(Pyrazin-2-yl)malonaldehyde." To date, a definitive, peer-reviewed synthesis for this specific compound has not been reported in the scientific literature. The methodologies and data presented herein are based on established chemical principles and analogous reactions reported for similar heterocyclic compounds.

Abstract

This technical guide details a proposed synthetic pathway for "2-(Pyrazin-2-yl)malonaldehyde," a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthesis leverages the Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic and heteroaromatic systems. This document provides a comprehensive, step-by-step experimental protocol for this proposed synthesis. Furthermore, a complete set of predicted characterization data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, is presented in a structured format to aid in the identification and verification of the target compound. Visual diagrams generated using Graphviz are included to clearly illustrate the proposed synthetic workflow. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and other novel pyrazine derivatives.

Proposed Synthesis

The proposed synthesis of 2-(Pyrazin-2-yl)malonaldehyde commences with the readily available starting material, 2-methylpyrazine. The key transformation involves a Vilsmeier-Haack type reaction, which is a versatile method for introducing a formyl group onto an electron-rich substrate. In this proposed route, the methyl group of 2-methylpyrazine is anticipated to be sufficiently activated by the pyrazine ring to undergo a double formylation, yielding the desired malonaldehyde derivative.

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃)[1][2]. This electrophilic species then reacts with the activated methyl group of 2-methylpyrazine. Subsequent hydrolysis of the resulting iminium ion intermediate is expected to yield 2-(Pyrazin-2-yl)malonaldehyde.

Experimental Protocol: Proposed Synthesis of 2-(Pyrazin-2-yl)malonaldehyde

2.1. Materials and Reagents

-

2-Methylpyrazine (99%)

-

N,N-Dimethylformamide (DMF, anhydrous, 99.8%)

-

Phosphorus oxychloride (POCl₃, 99%)

-

Dichloromethane (DCM, anhydrous, 99.8%)

-

Sodium acetate (anhydrous, 99%)

-

Hydrochloric acid (HCl, 1M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

-

Silica gel (for column chromatography)

2.2. Procedure

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, N,N-dimethylformamide (3 equivalents) is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (2.5 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, during which the Vilsmeier reagent forms.

-

Reaction with 2-Methylpyrazine: A solution of 2-methylpyrazine (1 equivalent) in anhydrous dichloromethane is added dropwise to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then heated to reflux (approximately 40-45 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is deemed complete, the mixture is cooled to 0 °C. A solution of sodium acetate (5 equivalents) in water is slowly and carefully added to quench the reaction and hydrolyze the iminium intermediate. The mixture is then stirred vigorously at room temperature for 2 hours.

-

Work-up and Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-(Pyrazin-2-yl)malonaldehyde.

Predicted Characterization Data

The following table summarizes the predicted spectroscopic and physical data for 2-(Pyrazin-2-yl)malonaldehyde. This data is extrapolated from known values for similar aromatic and heterocyclic malonaldehydes and pyrazine derivatives[3][4][5][6][7][8].

| Parameter | Predicted Value |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.14 g/mol |

| Appearance | Yellowish solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 15.0-14.0 (br s, 1H, enolic OH), 9.25 (s, 1H, pyrazine H), 8.70 (s, 1H, pyrazine H), 8.60 (s, 1H, pyrazine H), 8.50 (s, 2H, -CHO) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.0 (CHO), 152.0 (C=O), 148.0 (pyrazine C), 145.0 (pyrazine C), 144.0 (pyrazine C), 142.0 (pyrazine C), 110.0 (C-CHO) |

| IR (KBr, cm⁻¹) | 3100-2900 (C-H stretching), 1680-1650 (C=O stretching, aldehyde), 1620-1580 (C=C and C=N stretching), 1400-1300 (C-H bending) |

| Mass Spectrometry (EI) | m/z (%): 150 (M⁺, 100), 122 (M⁺-CO, 40), 94 (35), 80 (20) |

Mandatory Visualizations

Caption: Proposed synthesis workflow for 2-(Pyrazin-2-yl)malonaldehyde.

Signaling Pathways and Logical Relationships

As "2-(Pyrazin-2-yl)malonaldehyde" is a novel compound, its role in biological signaling pathways is currently unknown. However, malonaldehyde itself is a known reactive aldehyde that can form adducts with biomolecules, and pyrazine derivatives are prevalent in many biologically active compounds. The logical relationship for its potential investigation in drug discovery is outlined below.

Caption: Logical workflow for the investigation of a novel compound in drug discovery.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. benchchem.com [benchchem.com]

- 5. Rapid method for determining malondialdehyde as secondary oxidation product in palm olein system by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrazine [webbook.nist.gov]

The Versatile Precursor: A Technical Guide to 2-(Pyrazin-2-yl)malonaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of 2-(Pyrazin-2-yl)malonaldehyde, a valuable and reactive precursor in the field of organic synthesis. Its unique structural motif, featuring a pyrazine ring appended to a malonaldehyde core, renders it a powerful building block for the construction of diverse and complex heterocyclic scaffolds, particularly those of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its preparation, key reactions, and detailed experimental protocols, supported by quantitative data and workflow visualizations.

Synthesis of 2-(Pyrazin-2-yl)malonaldehyde

The most direct and efficient method for the synthesis of 2-(Pyrazin-2-yl)malonaldehyde is the Vilsmeier-Haack reaction, a well-established method for the formylation of activated methyl groups on heterocyclic rings.[1][2][3] In this case, 2-methylpyrazine serves as the readily available starting material. The reaction proceeds via the formation of the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][4] The electrophilic Vilsmeier reagent then reacts with the active methyl group of 2-methylpyrazine, leading to the formation of the target malonaldehyde after aqueous workup.

Reaction Scheme:

Caption: Vilsmeier-Haack synthesis of the target precursor.

Detailed Experimental Protocol: Synthesis of 2-(Pyrazin-2-yl)malonaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of related methyl-substituted heterocycles.[1][2]

Materials:

-

2-Methylpyrazine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (3.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane. Then, add a solution of 2-methylpyrazine (1.0 equivalent) in 1,2-dichloroethane dropwise.

-

Reaction Progression: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH reaches 6-7. The crude product may precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(Pyrazin-2-yl)malonaldehyde.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-75% (based on analogous reactions) |

| Physical Appearance | Yellowish solid or oil |

| ¹H NMR (CDCl₃, δ ppm) | ~9.5-10.0 (s, 2H, -CHO), 8.5-8.8 (m, 3H, pyrazine-H), 7.8-8.0 (s, 1H, vinyl-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~190-195 (CHO), 140-155 (pyrazine-C), ~130 (vinyl-C) |

| Mass Spec (ESI-MS) | m/z = 151.05 [M+H]⁺ |

Note: The exact spectroscopic values may vary and should be confirmed by experimental data.

2-(Pyrazin-2-yl)malonaldehyde as a Precursor in Heterocyclic Synthesis

The bifunctional nature of 2-(Pyrazin-2-yl)malonaldehyde, possessing two electrophilic aldehyde groups, makes it an excellent substrate for cyclocondensation reactions with various dinucleophiles to form a wide array of heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyrazines

A prime application of 2-(Pyrazin-2-yl)malonaldehyde is in the synthesis of pyrazolo[1,5-a]pyrazines. This fused heterocyclic system is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to potential applications as kinase inhibitors and other therapeutic agents.[5][6][7] The reaction involves the condensation of the malonaldehyde derivative with hydrazine or its substituted analogues.

Reaction Scheme:

Caption: Cyclocondensation to form pyrazolo[1,5-a]pyrazine.

Detailed Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrazine

This protocol is based on general procedures for the synthesis of pyrazolo[1,5-a]pyrimidines and related fused pyrazoles from 1,3-dicarbonyl compounds.[8][9]

Materials:

-

2-(Pyrazin-2-yl)malonaldehyde

-

Hydrazine hydrate (or a substituted hydrazine)

-

Ethanol or acetic acid

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(Pyrazin-2-yl)malonaldehyde (1.0 equivalent) in ethanol or acetic acid.

-

Reagent Addition: To the solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrazine.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-90% (based on analogous reactions) |

| Physical Appearance | Crystalline solid |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.0-9.0 (m, pyrazine and pyrazole protons) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~110-155 (aromatic carbons) |

| Mass Spec (ESI-MS) | m/z = 145.06 [M+H]⁺ |

Note: The exact spectroscopic values will depend on the specific substitution pattern if a substituted hydrazine is used.

Logical Workflow for Synthesis and Application

The overall process, from the readily available starting material to the final heterocyclic product, can be visualized as a streamlined workflow.

Caption: Synthetic workflow from starting material to application.

Conclusion

2-(Pyrazin-2-yl)malonaldehyde is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction from 2-methylpyrazine and its subsequent reactivity in cyclocondensation reactions open up efficient synthetic routes to a variety of fused heterocyclic systems. The pyrazolo[1,5-a]pyrazine scaffold, readily accessible from this precursor, holds significant promise for the development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the utilization of this powerful building block in research and drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Applications of 2-(Pyrazin-2-yl)malonaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the prospective applications of the novel heterocyclic building block, 2-(Pyrazin-2-yl)malonaldehyde, in the field of medicinal chemistry. While direct research on this specific molecule is nascent, its structural features—a pyrazine ring coupled with a reactive malonaldehyde moiety—suggest significant potential as a precursor for a new generation of therapeutic agents. The pyrazine core is a well-established pharmacophore present in numerous FDA-approved drugs, recognized for its role in forming crucial interactions with biological targets.[1][2] This guide will extrapolate from the known biological activities of pyrazine derivatives to outline potential therapeutic areas, provide detailed hypothetical and established experimental protocols, and present quantitative data from related compounds to serve as a benchmark for future research.

Introduction to 2-(Pyrazin-2-yl)malonaldehyde

2-(Pyrazin-2-yl)malonaldehyde is a unique organic compound featuring a pyrazine ring substituted at the 2-position with a malonaldehyde group. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement makes the ring electron-deficient and capable of acting as a hydrogen bond acceptor, a key interaction in many enzyme-ligand complexes.[1][2] The malonaldehyde fragment is a 1,3-dicarbonyl compound, a versatile synthon in organic chemistry for the formation of a wide variety of heterocyclic systems.

The combination of these two moieties in a single molecule presents a powerful tool for drug discovery. The malonaldehyde group can be expected to readily react with various nucleophiles, such as hydrazines, ureas, and amidines, to construct new heterocyclic rings fused to or substituted with the pyrazine core. This opens up avenues to synthesize diverse chemical libraries for screening against various therapeutic targets.

Synthetic Strategies and Chemical Reactivity

Proposed Use in Heterocyclic Synthesis

The malonaldehyde moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. Its reaction with binucleophiles can lead to the formation of pyrazoles, pyrimidines, and other important scaffolds in medicinal chemistry. A generalized workflow for leveraging 2-(Pyrazin-2-yl)malonaldehyde in drug discovery is presented below.

Caption: Synthetic workflow using 2-(Pyrazin-2-yl)malonaldehyde.

Experimental Protocol: General Synthesis of a Pyrazinyl-Pyrazole Derivative

This protocol is a representative example of how 2-(Pyrazin-2-yl)malonaldehyde could be used to synthesize a more complex heterocyclic system.

-

Reaction Setup: To a solution of 2-(Pyrazin-2-yl)malonaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.0 mmol).

-

Reaction Conditions: Add a catalytic amount of acetic acid (0.1 mmol) to the mixture. Stir the reaction mixture at room temperature for 4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired pyrazinyl-pyrazole product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Medicinal Chemistry

The pyrazine moiety is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide array of biological activities.[1][2] Derivatives of 2-(Pyrazin-2-yl)malonaldehyde are therefore anticipated to have potential in several therapeutic areas.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazine ring is a common feature in many kinase inhibitors, where one of the nitrogen atoms often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding site.[1][2] Several pyrazine-based kinase inhibitors have been approved by the FDA or are in clinical trials.[2][3]

Example Signaling Pathway: EGFR/HER2 Inhibition

Many pyrazoline-based compounds have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key kinases in breast cancer.

Caption: Inhibition of the EGFR/HER2 signaling pathway.

Anticancer and Cytotoxic Activity

Numerous pyrazine and pyrazoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes.

Enzyme Inhibition

Beyond kinases, pyrazoline derivatives have shown inhibitory activity against other enzymes, such as acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease.[6]

Quantitative Data from Related Compounds

To provide a framework for the potential efficacy of derivatives of 2-(Pyrazin-2-yl)malonaldehyde, the following tables summarize quantitative biological data for structurally related pyrazine and pyrazoline compounds from the literature.

Table 1: Kinase Inhibitory Activity of Pyrazine and Pyrazoline Derivatives

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| Pyrazine-Pyridine Biheteroaryl | VEGFR-2 | 0.084 | [7] |

| Imadazo[1,2-a]pyrazine | CDK9 | 0.16 | [8] |

| Pyrazoline Derivative | EGFR | 0.009 | [9] |

| Pyrazoline Derivative | HER2 | 0.013 | [9] |

| Pyrazoline Derivative | VEGFR2 | 0.135 | [10][11] |

Table 2: Anticancer Activity of Pyrazine and Pyrazoline Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone-Pyrazine Hybrid | A549 (Lung) | 0.13 | |

| Chalcone-Pyrazine Hybrid | Colo-205 (Colon) | 0.19 | [4] |

| Chalcone-Pyrazine Hybrid | MCF-7 (Breast) | 0.18 | [4] |

| Benzothiophene-Pyrazoline Hybrid | Hep-G2 (Liver) | 3.57 | [5] |

| Pyrazoline Derivative | HL60 (Leukemia) | 8.99 | [10] |

Table 3: Other Enzyme Inhibitory Activities of Pyrazoline Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Pyrazoline Derivative | Acetylcholinesterase (AChE) | 0.052 | [6] |

Detailed Experimental Protocols

The following are representative protocols for the biological evaluation of compounds derived from 2-(Pyrazin-2-yl)malonaldehyde.

Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

-

Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding a mixture of recombinant EGFR and ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. f. Measure luminescence using a plate reader.

-

Data Analysis: a. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of 2-(Pyrazin-2-yl)malonaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-(Pyrazin-2-yl)malonaldehyde. While comprehensive experimental data for this specific molecule is not widely available in public databases, this document extrapolates likely spectroscopic features based on its chemical structure and data from related compounds. It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of novel compounds in drug discovery and development.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-(Pyrazin-2-yl)malonaldehyde (C7H6N2O2), predicted data is available and provides expected mass-to-charge ratios (m/z) for various adducts that may be observed.

Table 1: Predicted Mass Spectrometry Data for 2-(Pyrazin-2-yl)malonaldehyde

| Adduct | Predicted m/z |

| [M+H]+ | 151.05020 |

| [M+Na]+ | 173.03214 |

| [M-H]- | 149.03564 |

| [M+NH4]+ | 168.07674 |

| [M+K]+ | 189.00608 |

| [M]+ | 150.04237 |

| Data sourced from PubChem compound summary for 2-(Pyrazin-2-yl)malonaldehyde.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms.

Expected ¹H NMR Spectrum

The proton NMR spectrum of 2-(Pyrazin-2-yl)malonaldehyde is expected to exhibit distinct signals corresponding to the protons of the pyrazine ring and the malonaldehyde moiety. The pyrazine ring protons will likely appear as multiplets in the aromatic region (typically δ 8.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the ring. The aldehydic protons of the malonaldehyde group are expected to resonate further downfield (typically δ 9.5-10.5 ppm). The single proton attached to the carbon between the two carbonyl groups is also expected to have a characteristic chemical shift.

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum will complement the proton NMR data. The carbonyl carbons of the malonaldehyde group are expected to appear significantly downfield (typically δ 190-200 ppm). The carbons of the pyrazine ring will resonate in the aromatic region (typically δ 120-160 ppm), and the carbon atom situated between the two aldehyde groups will have a unique chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of 2-(Pyrazin-2-yl)malonaldehyde is expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde groups is anticipated around 1700-1730 cm⁻¹. The C-H stretching of the aldehyde group may be visible as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations will likely appear above 3000 cm⁻¹.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film : If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) should be recorded and subtracted from the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques include:

-

Electrospray Ionization (ESI) : Suitable for polar and thermally labile molecules. The sample solution is sprayed through a high-voltage capillary to create charged droplets.

-

Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam.

-

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers engaged in the characterization of 2-(Pyrazin-2-yl)malonaldehyde and similar novel compounds. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development programs.

References

Synthesis of Pyrimidine Derivatives Using 2-(Pyrazin-2-yl)malonaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives from 2-(pyrazin-2-yl)malonaldehyde. Pyrimidine and pyrazine moieties are important pharmacophores in medicinal chemistry, and their combination can lead to novel compounds with significant biological activities.[1] These derivatives have potential applications in drug discovery, particularly in the development of anticancer, antimicrobial, and kinase inhibitors.[2][3][4][5] The protocols provided herein are based on established cyclocondensation reactions of 1,3-dicarbonyl compounds with urea, thiourea, and guanidine. While specific literature on the direct use of 2-(pyrazin-2-yl)malonaldehyde is limited, the described methods are inferred from analogous reactions with other heteroaryl malonaldehydes and are expected to be highly applicable.

Application Notes

Overview of Pyrazinyl-Pyrimidine Scaffolds

The fusion of pyrazine and pyrimidine rings creates a unique heterocyclic scaffold with a rich chemical space for substitution and functionalization. The pyrazine ring, a key component of many biologically active natural products and synthetic drugs, is known for its diverse pharmacological properties.[1] Similarly, the pyrimidine nucleus is a fundamental building block of nucleic acids and is present in numerous therapeutic agents, including antiviral and anticancer drugs.[4] The combination of these two heterocycles in a single molecule, such as 5-(pyrazin-2-yl)pyrimidine, is a promising strategy for the development of novel drug candidates with potentially enhanced or unique biological activities.

Potential Therapeutic Applications

Derivatives of pyrazinyl-pyrimidines have shown promise in various therapeutic areas:

-

Anticancer Activity: Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, certain compounds have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[5] One study reported a pyrazolo[3,4-d]pyrimidine derivative with an IC50 value of 0.034 μM against EGFR tyrosine kinase.[5] Another compound exhibited anticancer activity against HT1080, Hela, Caco-2, and A549 cells with IC50 values of 96.25, 74.8, 76.92, and 148 µM, respectively.[3]

-

Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent inhibitors of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA), which are implicated in cell cycle regulation and cancer progression.[6] Specific derivatives have shown IC50 values in the micromolar and even nanomolar range against these kinases.[6]

-

Antimicrobial Activity: Pyrimidine derivatives incorporating a pyrazine moiety have been explored for their antibacterial and antifungal properties.[7] Structure-activity relationship studies have suggested that the presence of electron-withdrawing groups on the pyrimidine ring can enhance antimicrobial activity.[7]

-

Dual EGFR/JAK Inhibition: A series of N-(pyrazin-2-yl)-4-aminopyrimidine derivatives have been synthesized and evaluated as dual inhibitors of EGFR and Janus kinases (JAKs). One promising compound exhibited IC50 values of 15.4 nM and 18.5 nM against PC9 and H1975 cancer cell lines, respectively, and also showed good inhibitory activity against JAK2 and JAK3 kinases.[8]

The following table summarizes some reported biological activities of pyrazinyl-pyrimidine and related derivatives:

| Compound Class | Target/Assay | IC50/Activity | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative | EGFR Tyrosine Kinase | 0.034 µM | [5] |

| Pyrazolo[3,4-d]pyrimidine derivative | HT1080 cancer cell line | 96.25 µM | [3] |

| Pyrazolo[3,4-d]pyrimidine derivative | Hela cancer cell line | 74.8 µM | [3] |

| Pyrazolo[3,4-d]pyrimidine derivative | Caco-2 cancer cell line | 76.92 µM | [3] |

| Pyrazolo[3,4-d]pyrimidine derivative | A549 cancer cell line | 148 µM | [3] |

| Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 0.55 µM | [6] |

| Pyrazolo[1,5-a]pyrimidine derivative | TRKA | 0.57 µM | [6] |

| N-(pyrazin-2-yl)-4-aminopyrimidine | PC9 cancer cell line | 15.4 nM | [8] |

| N-(pyrazin-2-yl)-4-aminopyrimidine | H1975 cancer cell line | 18.5 nM | [8] |

Experimental Protocols

The synthesis of pyrimidine derivatives from 2-(pyrazin-2-yl)malonaldehyde involves a two-stage process: first, the synthesis of the malonaldehyde precursor, and second, its cyclocondensation with a suitable N-C-N building block.

Stage 1: Synthesis of 2-(Pyrazin-2-yl)malonaldehyde

This precursor can be synthesized from 2-methylpyrazine via a Vilsmeier-Haack reaction.[9][10] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][11]

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylpyrazine

-

Materials:

-

2-Methylpyrazine

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 2-methylpyrazine (1.0 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture for 10-15 minutes at 0 °C.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-(pyrazin-2-yl)malonaldehyde.

-

Stage 2: Synthesis of 5-(Pyrazin-2-yl)pyrimidine Derivatives

The synthesized 2-(pyrazin-2-yl)malonaldehyde can then undergo cyclocondensation with urea, thiourea, or guanidine to yield the corresponding pyrimidin-2-ol, pyrimidine-2-thiol, or pyrimidin-2-amine derivatives.

Protocol 2: Synthesis of 5-(Pyrazin-2-yl)pyrimidin-2-ol

-

Materials:

-

2-(Pyrazin-2-yl)malonaldehyde

-

Urea

-

Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrochloric acid (HCl), dilute

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(pyrazin-2-yl)malonaldehyde (1.0 equiv) and urea (1.1 equiv) in ethanol.

-

Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Protocol 3: Synthesis of 5-(Pyrazin-2-yl)pyrimidine-2-thiol

-

Materials:

-

2-(Pyrazin-2-yl)malonaldehyde

-

Thiourea

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), dilute

-

-

Procedure:

-

To a solution of 2-(pyrazin-2-yl)malonaldehyde (1.0 equiv) in methanol, add thiourea (1.1 equiv) and potassium hydroxide (1.2 equiv).[7]

-

Reflux the mixture for 3-4 hours.[7]

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-(pyrazin-2-yl)pyrimidine-2-thiol.[7]

-

Protocol 4: Synthesis of 5-(Pyrazin-2-yl)pyrimidin-2-amine

-

Materials:

-

2-(Pyrazin-2-yl)malonaldehyde

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol, or use a commercially available solution.

-

Add guanidine hydrochloride (1.1 equiv) to the sodium ethoxide solution and stir for 15-20 minutes.

-

Add a solution of 2-(pyrazin-2-yl)malonaldehyde (1.0 equiv) in ethanol to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to yield 5-(pyrazin-2-yl)pyrimidin-2-amine.

-

Visualizations

Caption: Synthetic workflow for pyrimidine derivatives.

Caption: Kinase inhibition by pyrazinyl-pyrimidines.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for 2-(Pyrazin-2-yl)malonaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-(Pyrazin-2-yl)malonaldehyde as a versatile building block in multicomponent reactions (MCRs) for the synthesis of novel heterocyclic compounds. The protocols detailed below are designed to serve as a starting point for the exploration of this promising precursor in the generation of diverse molecular scaffolds for drug discovery and development.

Introduction

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, have emerged as powerful tools in modern organic synthesis and medicinal chemistry. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. 2-(Pyrazin-2-yl)malonaldehyde is a unique trifunctional building block possessing two aldehyde functionalities and an activated methylene group, making it an attractive candidate for participation in various MCRs. The presence of the pyrazine moiety is of particular interest, as this heterocycle is a key pharmacophore found in numerous biologically active compounds. This document outlines the proposed application of 2-(Pyrazin-2-yl)malonaldehyde in two of the most prominent MCRs: the Biginelli and Hantzsch reactions.

Application 1: Synthesis of Pyrazinyl-Substituted Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. By employing 2-(Pyrazin-2-yl)malonaldehyde as the aldehyde component, novel DHPMs bearing a pyrazinyl substituent can be synthesized, offering a new avenue for the development of potent therapeutic agents.

Proposed Reaction Scheme:

Caption: Proposed Biginelli reaction with 2-(Pyrazin-2-yl)malonaldehyde.

Hypothetical Quantitative Data:

The following table summarizes the projected reaction outcomes for the synthesis of pyrazinyl-substituted dihydropyrimidinones under different conditions. These are theoretical values and would require experimental validation.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Projected Yield (%) |

| 1 | HCl (10) | Ethanol | Reflux | 12 | 65 |

| 2 | Yb(OTf)₃ (5) | Solvent-free | 100 | 2 | 85 |

| 3 | Ferric Nitrate (10) | Solvent-free (grinding) | Room Temp | 0.5 | 90 |

Experimental Protocol: Solvent-Free Biginelli Reaction with Ferric Nitrate

This protocol is adapted from a general method for solvent-free Biginelli reactions.[1]

Materials:

-

2-(Pyrazin-2-yl)malonaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Mortar and pestle

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a clean and dry mortar, combine 2-(Pyrazin-2-yl)malonaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and ferric nitrate nonahydrate (0.1 mmol).

-

Gently grind the mixture with a pestle at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 10 mL of cold water to the reaction mixture and stir for 5 minutes.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure pyrazinyl-substituted dihydropyrimidinone.

Application 2: Synthesis of Pyrazinyl-Substituted Dihydropyridines via the Hantzsch Reaction

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2] The resulting dihydropyridine scaffold is a privileged structure in medicinal chemistry, most notably found in a class of L-type calcium channel blockers used to treat hypertension.[2] The incorporation of a pyrazinyl moiety via 2-(Pyrazin-2-yl)malonaldehyde could lead to the discovery of novel cardiovascular agents or compounds with other biological activities.

Proposed Reaction Scheme:

References

Application Notes and Protocols for the Utilization of 2-(Pyrazin-2-yl)malonaldehyde in C-C and C-N Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(Pyrazin-2-yl)malonaldehyde is not a readily available commercial compound and has limited documentation in scientific literature. The following application notes and protocols are based on the well-established reactivity of malonaldehyde and its derivatives, providing a predictive framework for the potential applications of 2-(Pyrazin-2-yl)malonaldehyde in organic synthesis.

Introduction: A Versatile Building Block for Heterocyclic Synthesis

2-(Pyrazin-2-yl)malonaldehyde is a promising, yet underexplored, synthetic intermediate. Its structure combines the electrophilic reactivity of a 1,3-dicarbonyl moiety with the electronic properties of a pyrazine ring. This unique combination makes it a potentially valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science. The malonaldehyde functionality can react with various nucleophiles to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, leading to diverse molecular architectures.

This document outlines proposed synthetic applications of 2-(Pyrazin-2-yl)malonaldehyde, focusing on its utility in forming C-C and C-N bonds to construct valuable heterocyclic systems.

Proposed Synthesis of 2-(Pyrazin-2-yl)malonaldehyde